Fumarate de diroximel

Vue d'ensemble

Description

Diroximel fumarate is an oral medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . It is not a cure for MS, but it may slow some disabling effects and decrease the number of relapses of the disease .

Synthesis Analysis

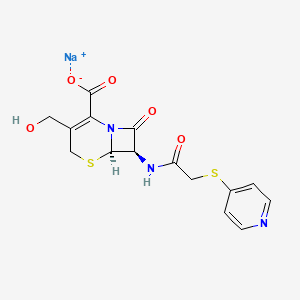

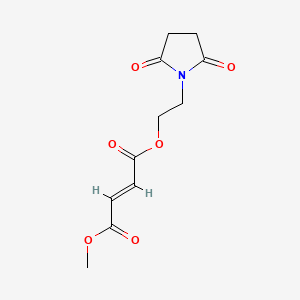

Diroximel fumarate is a prodrug form of monomethyl fumarate . It undergoes esterase cleavage in the gut to release monomethyl fumarate . Improved processes for the preparation of Diroximel fumarate and intermediates thereof have been reported .Molecular Structure Analysis

The molecular formula of Diroximel fumarate is C11H13NO6 . Its molecular weight is 255.226 . The structure of Diroximel fumarate is consistent with its molecular formula .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Diroximel fumarate .Physical And Chemical Properties Analysis

Diroximel fumarate has a molecular weight of 255.22 and a molecular formula of C11H13NO6 .Applications De Recherche Scientifique

Traitement de la sclérose en plaques

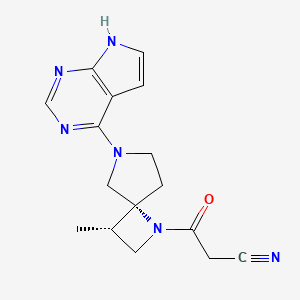

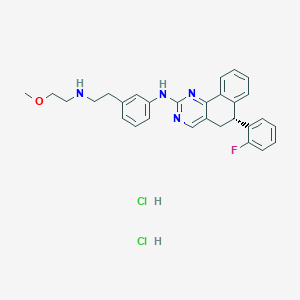

Le fumarate de diroximel est un médicament modificateur de la maladie (DMD) administré par voie orale qui élargit les options de traitement disponibles pour les adultes atteints de formes récidivantes de sclérose en plaques (SEP), y compris le syndrome cliniquement isolé, la SEP récidivante-rémittente (SEP-RR) et la SEP secondaire progressive active {svg_1}. Il démontre une bioéquivalence au fumarate de diméthyle et a été développé pour fournir des avantages cliniques similaires {svg_2}.

Réduction des taux de rechute

Chez les patients atteints de SEP-RR qui n'ont jamais été traités ou qui ont été traités auparavant par interféron-β ou acétate de glatiramère, le this compound réduit les taux de rechute annualisés, la plupart des patients ne présentant aucune rechute pendant le traitement {svg_3}.

Réduction des nouvelles lésions cérébrales

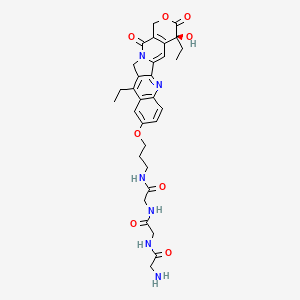

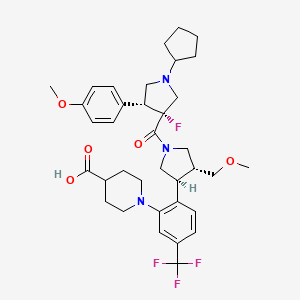

Le this compound réduit la formation de nouvelles lésions cérébrales associées à la SEP {svg_4}. Il s'agit d'un avantage significatif car il peut ralentir la progression de la maladie.

Amélioration de la tolérance gastro-intestinale

Le this compound présente un profil de tolérance gastro-intestinale (GI) amélioré par rapport au fumarate de diméthyle {svg_5}. Cela signifie que les patients sont moins susceptibles de présenter des effets secondaires GI, ce qui peut améliorer l'observance du traitement.

Taux d'arrêt du traitement plus faibles

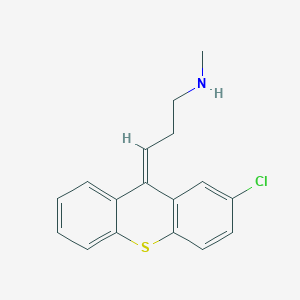

Moins de patients arrêtent le traitement par this compound que par fumarate de diméthyle en raison d'événements indésirables {svg_6}. C'est important car cela signifie que davantage de patients peuvent poursuivre leur traitement.

Bioéquivalent au fumarate de diméthyle

Le this compound est converti en fumarate de monométhyle, le métabolite pharmacologiquement actif du fumarate de diméthyle (DMF) {svg_7}. Cela signifie qu'il devrait avoir des profils d'efficacité/de sécurité similaires à ceux du DMF {svg_8}.

Mécanisme D'action

Target of Action

Diroximel fumarate is primarily targeted towards the treatment of relapsing forms of Multiple Sclerosis (MS) .

Mode of Action

It is known that the active metabolite of diroximel fumarate, monomethyl fumarate (mmf), activates the nuclear factor (erythroid-derived 2)-like 2 . This interaction with its targets leads to changes in cell signaling pathways, which are believed to result in immune modulation and neuroprotective effects .

Biochemical Pathways

It is believed that the compound’s interaction with cell signaling pathways leads to beneficial immune and neuroprotective effects .

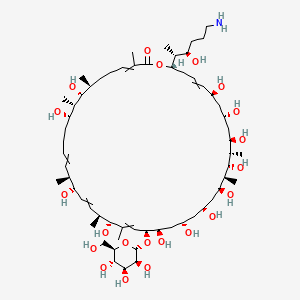

Pharmacokinetics

Diroximel fumarate is rapidly absorbed in the gastrointestinal tract following administration . The median time to reach peak plasma concentrations of MMF, the active metabolite, ranges from 2.5-3 hours . MMF clearance, volume of distribution, and absorption rate constant were estimated to be 13.5 L/h, 30.4 L, and 5.04 h−1, respectively . MMF clearance and HES clearance increased with increasing body weight . HES clearance decreased with decreasing renal function . MMF clearance and HES clearance were 28% and 12% lower in patients with MS than in healthy volunteers, respectively . The absorption rate was reduced in the presence of low-, medium-, and high-fat meals by 37%, 51%, and 67%, respectively, for MMF; and by 34%, 49%, and 62%, respectively, for HES .

Result of Action

The molecular and cellular effects of Diroximel fumarate’s action are believed to be beneficial immune and neuroprotective effects . These effects are thought to be the result of the compound’s interaction with cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diroximel fumarate. For instance, the presence of food can reduce the absorption rate of the drug . Additionally, body weight and renal function can affect the clearance of the drug’s metabolites . It is also important to avoid alcohol while taking this medication .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMYDTCOUQIDMT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026181 | |

| Record name | Diroximel Fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

192-193 | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

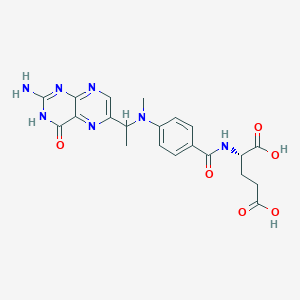

Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide. | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1577222-14-0 | |

| Record name | Diroximel fumarate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diroximel Fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIROXIMEL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

102-106 | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.